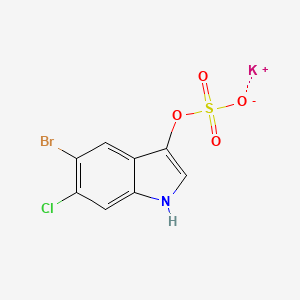
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate is a chemical compound with the molecular formula C8H4BrClKNO4S and a molecular weight of 364.64 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . This compound is extensively utilized in the biomedical sector, particularly as a substrate in various assays to facilitate the assessment of β-galactosidase activity.
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could have multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound interacts with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected, leading to diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the compound likely has diverse molecular and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate, involves several steps. One common method includes the cycloaddition of 3-ethyl-5-bromo-2-pyrone and enecarbamate, followed by various reaction conditions to yield the desired indole product
Industrial Production Methods
Industrial production of this compound likely involves bulk manufacturing processes, including custom synthesis and procurement of raw materials . The compound is typically produced in large quantities to meet the demands of research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different indole derivatives.
Sulfonation: The sulfate group can participate in sulfonation reactions, forming sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include various substituted indole derivatives, sulfonate esters, and other functionalized indole compounds.
Wissenschaftliche Forschungsanwendungen
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Industry: Utilized in various industrial processes, including the production of dyes and pigments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate: Another indole derivative used in similar enzymatic assays.
5-Bromo-6-chloro-3-indolyl β-D-galactopyranoside: A compound with similar applications in β-galactosidase assays.
Uniqueness
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its potassium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
6581-24-4 |
|---|---|
Molekularformel |
C8H5BrClKNO4S |
Molekulargewicht |
365.65 g/mol |
IUPAC-Name |
potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate |
InChI |
InChI=1S/C8H5BrClNO4S.K/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;/h1-3,11H,(H,12,13,14); |
InChI-Schlüssel |
BWKQNCIQUWLLNU-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OS(=O)(=O)[O-].[K+] |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OS(=O)(=O)O.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)
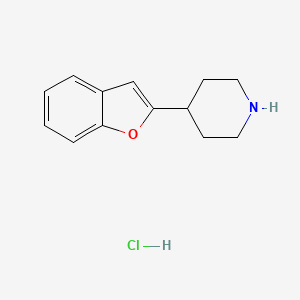
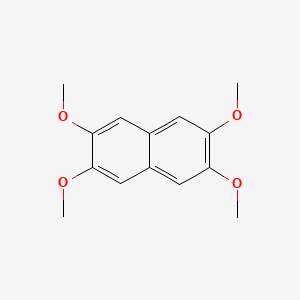
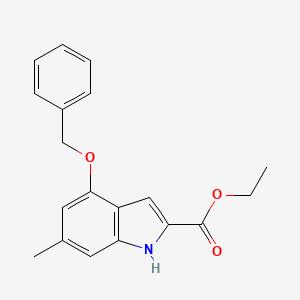
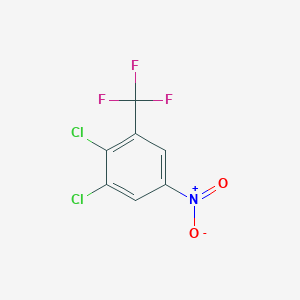
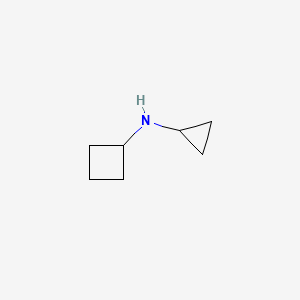
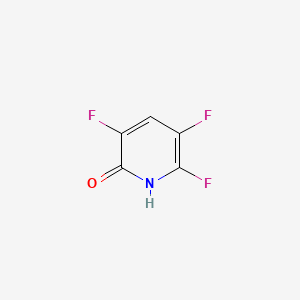
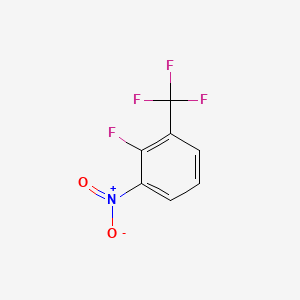
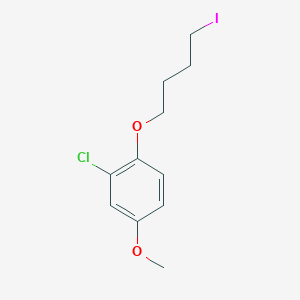
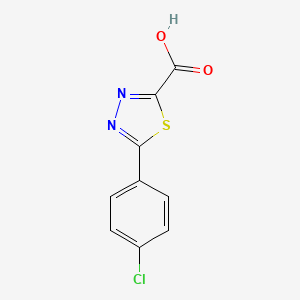
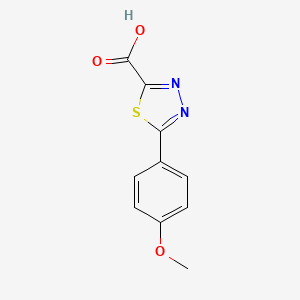
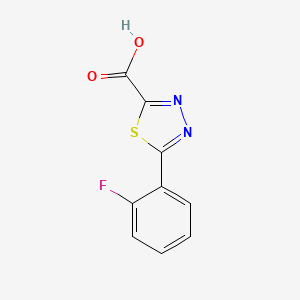
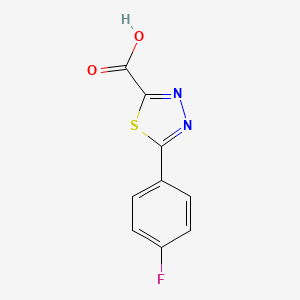
![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
